H-Lys(Z)-AMC HCl

Catalog No.
S14327246
CAS No.
M.F
C24H27N3O5
M. Wt
437.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Lys(Z)-AMC HCl

Product Name

H-Lys(Z)-AMC HCl

IUPAC Name

benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C24H27N3O5/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29)/t20-/m0/s1

InChI Key

ZSNXCTDQMRXAIQ-FQEVSTJZSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N

H-Lys(Z)-AMC HCl, chemically known as Nε-Z-L-lysine 7-amino-4-methylcoumarin hydrochloride, is a fluorescent compound derived from lysine, an essential amino acid. This compound is characterized by its unique fluorescent properties, which make it particularly valuable in biochemical research and enzymatic studies. The presence of the benzyloxycarbonyl (Z) protecting group on the lysine amino group enhances its stability during various

  • Hydrolysis: The benzyloxycarbonyl protecting group can be hydrolyzed under acidic or basic conditions to yield deprotected lysine derivatives.
  • Substitution: The amino group of the compound can engage in nucleophilic substitution reactions with electrophiles, such as alkyl halides, particularly under basic conditions.
  • Oxidation and Reduction: The coumarin moiety can undergo oxidation and reduction reactions, allowing for the synthesis of modified coumarin derivatives .

Common Reagents and Conditions

  • Hydrolysis: Typically conducted using hydrochloric acid or sodium hydroxide.
  • Substitution: Conducted in the presence of electrophiles like alkyl halides under basic conditions.
  • Oxidation/Reduction: Utilizes agents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.

H-Lys(Z)-AMC HCl exhibits significant biological activity due to its ability to act as a fluorescent marker. When cleaved by proteolytic enzymes, it releases the fluorescent coumarin moiety, which can be detected and quantified. This property is particularly useful in studying enzyme kinetics and protein interactions, providing insights into enzymatic mechanisms and activities .

The synthesis of H-Lys(Z)-AMC HCl involves several key steps:

  • Protection of Lysine: The ε-amino group of lysine is protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium hydroxide.
  • Coupling with Coumarin: The protected lysine is coupled with 7-amino-4-methylcoumarin using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Formation of Hydrochloride Salt: The final product is obtained by converting the free base into its hydrochloride salt using hydrochloric acid .

H-Lys(Z)-AMC HCl is widely used in various applications:

  • Enzymatic Assays: Its fluorescent properties make it an excellent substrate for studying proteases and other enzymes.
  • Peptide Synthesis: It serves as a building block for synthesizing peptides with specific functional characteristics.
  • Biochemical Research: Utilized in studies investigating enzyme kinetics and protein interactions due to its ability to provide real-time fluorescence data .

Studies involving H-Lys(Z)-AMC HCl focus on its interactions with various enzymes, particularly proteases. The release of the fluorescent coumarin upon cleavage allows researchers to monitor enzyme activity quantitatively. This capability enables detailed kinetic analyses and contributes to understanding enzyme mechanisms and substrate specificity .

Similar Compounds

Several compounds share structural similarities with H-Lys(Z)-AMC HCl:

  • H-Lys(Z)-OMe HCl: Nε-Z-L-lysine methyl ester hydrochloride, used in peptide synthesis.
  • H-Lys(Z)-OtBu HCl: Nε-Z-L-lysine tert-butyl ester hydrochloride, another derivative utilized in organic synthesis.
  • H-Lys(Boc)-AMC: Nε-Boc-L-lysine 7-amino-4-methylcoumarin, which also serves as a substrate for enzymatic assays but lacks the same fluorescent characteristics as H-Lys(Z)-AMC HCl.

Uniqueness

H-Lys(Z)-AMC HCl stands out due to its fluorescent properties, which are not present in many other lysine derivatives. This feature provides a distinct advantage in biochemical applications, particularly for real-time monitoring of enzymatic reactions and protein interactions, making it a valuable tool in both research and pharmaceutical development .

XLogP3

2.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

437.19507097 g/mol

Monoisotopic Mass

437.19507097 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

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